2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol
Description
2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol is a pyridine derivative featuring a tertiary alcohol (propan-2-ol) attached to a phenyl ring substituted with a 6-aminopyridin-3-yl group. The compound’s molecular formula is inferred as C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol. The amino group enhances hydrogen-bonding capacity, while the branched propan-2-ol moiety may influence solubility and steric interactions .
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[3-(6-aminopyridin-3-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C14H16N2O/c1-14(2,17)12-5-3-4-10(8-12)11-6-7-13(15)16-9-11/h3-9,17H,1-2H3,(H2,15,16) |
InChI Key |
QSHOCOSCIYRVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C2=CN=C(C=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol typically involves:
- Construction of the pyridine core bearing the amino group at the 6-position.
- Functionalization of the pyridine ring at the 3-position to attach the phenyl substituent.
- Introduction of the propan-2-ol group onto the phenyl ring or pyridine moiety.
- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form the biaryl linkage.
- Reduction or deprotection steps to obtain the free amine group on the pyridine ring.
Stepwise Preparation Details
Preparation of 2-(6-Bromopyridin-3-yl)propan-2-ol Intermediate
A crucial intermediate in the synthesis is 2-(6-bromopyridin-3-yl)propan-2-ol , which can be prepared by nucleophilic addition of methylmagnesium iodide (a Grignard reagent) to methyl 6-bromopyridine-3-carboxylate under inert atmosphere (nitrogen) in diethyl ether. The reaction proceeds as follows:
- Methylmagnesium iodide (3 M in diethyl ether) is added dropwise to a solution of methyl 6-bromopyridine-3-carboxylate in diethyl ether at room temperature.
- The reaction mixture is quenched with water and 2 N hydrochloric acid.
- The organic phase is extracted with ethyl acetate, washed with saturated sodium hydrogencarbonate and saline, dried over anhydrous magnesium sulfate.
- Solvent removal under reduced pressure yields the crude 2-(6-bromopyridin-3-yl)propan-2-ol as a yellow oily substance.
Yield: Approximately 94.3% under optimized conditions.
Spectral Data:
^1H NMR (400 MHz, CDCl_3): δ 7.52–7.59 (m, 1H), 7.33–7.40 (m, 2H), 4.05 (br s, 1H, OH), 1.55 (s, 6H).
ESI-MS: m/z [M+H]^+ = 216, 218 (due to bromine isotopes).
Formation of the Biaryl Linkage via Suzuki Cross-Coupling
The key biaryl bond between the 6-aminopyridin-3-yl moiety and the phenyl ring is formed using palladium-catalyzed Suzuki cross-coupling:
- The 2-(6-bromopyridin-3-yl)propan-2-ol intermediate is reacted with a suitable phenylboronic acid derivative.
- Reaction conditions typically include palladium diacetate as catalyst, triphenylphosphine as ligand, and sodium carbonate as base.
- The reaction solvent is often a mixture of propan-1-ol and water.
- The mixture is stirred at 80 °C for 15 minutes to 0.25 hours under inert atmosphere.
- After cooling, the product is extracted and purified by flash chromatography.
Yield: Typically high, with isolated yields reported up to 90% or more.
Spectral Data:
^1H NMR (500 MHz, acetone-d_6): δ 8.95 (dd, 1H), 8.53 (t, 1H), 8.48 (dd, 1H), 8.32 (d, 1H), 8.26 (d, 1H), 8.20 (dt, 1H), 7.92–7.81 (m, 3H), 7.65–7.58 (m, 3H), 4.83 (s, OH), 2.76 (s, 3H), 2.03 (s, 6H), 1.58 (s, 6H).
Introduction of the 6-Amino Group on the Pyridine Ring
The amino group at the 6-position of the pyridine ring can be introduced or revealed by reduction or substitution methods, depending on the starting materials:
- Reduction of nitro-substituted pyridine precursors using palladium on carbon (Pd/C) under hydrogen atmosphere in 2-propanol at moderate temperatures (e.g., 40 °C) for extended periods (e.g., 28.5 h) has been documented.
- Alternatively, nucleophilic aromatic substitution or amination reactions with amine sources (e.g., morpholine derivatives) in the presence of bases like triethylamine can be used to install amino groups on pyridine rings.
- Post-reaction workup involves pH adjustment and purification to isolate the amino-substituted pyridine derivative.
Yield: Reduction and amination steps typically provide yields in the range of 68–86% depending on conditions and substrates.
Summary Table of Key Reaction Steps and Conditions
Research Findings and Discussion
- The use of Grignard reagents for the preparation of the 2-(6-bromopyridin-3-yl)propan-2-ol intermediate is well-established, providing high yields and clean conversion under inert atmosphere conditions.
- Suzuki cross-coupling is the method of choice for forming the biaryl bond between the pyridine and phenyl rings due to its efficiency, mild conditions, and tolerance of functional groups such as hydroxyl and amino groups.
- The amination or reduction steps to install the 6-amino group on the pyridine ring are critical for the biological activity of the final compound and are effectively achieved via catalytic hydrogenation or nucleophilic substitution methods.
- Spectroscopic data (NMR, MS) confirm the structure and purity of intermediates and final products, supporting the robustness of the synthetic route.
The preparation of This compound involves a multi-step synthetic sequence starting from brominated pyridine derivatives, proceeding through Grignard addition to install the propan-2-ol group, followed by palladium-catalyzed Suzuki cross-coupling to attach the phenyl ring, and culminating in the introduction of the 6-amino substituent on the pyridine ring. The methods are supported by detailed experimental procedures, high yields, and extensive characterization data, making this a reliable synthetic approach for this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
The applications of 2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol are primarily in the realm of scientific research, specifically as an intermediate in the synthesis of various compounds with potential biological activities .
Chemical Properties and Synthesis
this compound has the molecular formula and a molecular weight of 228.29 . It is synthesized as an intermediate in chemical reactions . For example, it can be created via Suzuki-coupling with 3-pyridinylboronic acid, followed by trityl-deprotection to yield a primary amine .
Applications in Drug Discovery
This compound is used in the creation of FLT3 inhibitors for acute myeloid leukemia (AML) treatment .
FLT3 Inhibitors
AML is a cancer of the blood and bone marrow, caused by the failure of stem cells to differentiate .
- This compound is a building block in creating compounds that inhibit FLT3 (Fms-like tyrosine kinase 3) . FLT3 is a receptor tyrosine kinase that plays a role in the proliferation and survival of hematopoietic cells. Dysregulation of FLT3 is commonly observed in AML .
- The use of this compound in synthesizing FLT3 inhibitors involves creating derivatives with high inhibitory activity . For instance, derivatives using an azaindole scaffold have demonstrated potent FLT3 inhibition .
Example Synthesis and Use in FLT3 Inhibitor Creation
In one instance, a Suzuki-coupling reaction with 3-pyridinylboronic acid and trityl-deprotection produced a primary amine. This amine was then coupled with isoquinoline sulfonyl chloride to yield a product that demonstrated potent inhibition of FLT3 .
Mechanism of Action
The mechanism of action of 2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-(2-Aminopyridin-3-yl)propan-1-ol
- Structure: Propan-1-ol chain with 2-aminopyridin-3-yl substituent.
- Key Differences : Linear propan-1-ol chain (vs. branched propan-2-ol) reduces steric hindrance but increases flexibility. The hydroxyl group’s position impacts solubility (propan-1-ol: higher hydrophilicity) and boiling point.
- Applications : Used in small-molecule crystallography studies due to its hydrogen-bonding capacity .
2-(6-Bromopyridin-3-yl)propan-2-ol
(2S)-2-{6'-[(6-Aminopyridin-3-yl)sulfonyl]-2'-(phenylamino)-2,3'-bipyridin-5-yl}-1,1,1-trifluoropropan-2-ol
- Structure : Trifluoropropan-2-ol linked to a sulfonamide-bipyridine system.
- Key Differences : Trifluoromethyl group enhances metabolic stability and electronegativity. The sulfonamide bridge introduces rigidity and hydrogen-bond acceptor sites. Molecular weight (465.44 g/mol ) and complexity suggest use in protein-ligand interactions (e.g., kinase inhibitors) .
Pharmacological Analogs
Metoprolol
- Structure: 1-[4-(2-Methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol.
- Key Differences: Propan-2-ol chain is functionalized with a β-blocker pharmacophore (isopropylamino group). Lacks pyridine but shares the hydroxyl group’s role in β₁-adrenoceptor binding.
- Activity: Selective β₁-blocker (IC₅₀ ~50 nM for β₁-adrenoceptors) .
Compound 2 from Lycium barbarum Study
- Structure : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide.
- Key Differences: Acrylamide and phenolic groups replace pyridine/propanol. Exhibits anti-inflammatory activity (IC₅₀ = 17.00 μM vs. quercetin’s 17.21 μM) via NO inhibition .
Biological Activity
The compound 2-(3-(6-aminopyridin-3-yl)phenyl)propan-2-ol is a derivative of aminopyridine that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and cancer treatment. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a propanol backbone with an aminopyridine moiety, which is crucial for its biological activity.
1. Metabolic Regulation
Research has indicated that compounds similar to this compound can influence glucose metabolism by modulating glucokinase (GK) activity. For instance, a related compound was shown to bind to glucokinase regulatory protein (GKRP), enhancing GK levels in the cytoplasm and significantly lowering blood glucose levels in diabetic models .
| Compound | Effect on Blood Glucose | Reference |
|---|---|---|
| AMG-3969 | Decreased by up to 58% | |
| This compound | Potentially similar effects anticipated | N/A |
2. Cancer Treatment
The compound exhibits potential as an anti-cancer agent. In various studies, aminopyridine derivatives have been evaluated for their ability to inhibit key signaling pathways involved in cancer proliferation, such as the PI3K/AKT/mTOR pathway. These pathways are critical for cell growth and survival, making them prime targets for cancer therapeutics .
3. Kinase Inhibition
In vitro studies have demonstrated that related compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which play vital roles in cell cycle regulation. For example, certain derivatives showed significant inhibitory activity against CDK12, leading to reduced proliferation in cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis of aminopyridine derivatives reveals that specific substitutions on the pyridine ring significantly enhance biological activity. For instance, the presence of certain functional groups at positions 6 and 9 on the pyridine ring correlates with increased potency against various kinases and improved pharmacokinetic properties .
Case Study 1: Glucose Regulation
A study involving a related compound demonstrated its efficacy in reducing blood glucose levels in db/db mice models. The compound was administered orally, resulting in significant metabolic improvements and highlighting the potential therapeutic applications of similar structures in managing diabetes .
Case Study 2: Cancer Cell Line Inhibition
In another investigation, derivatives of aminopyridine were tested against HER2+ breast cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis, suggesting their utility as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use EN 143-certified particulate filters to minimize inhalation risks.
- Skin Protection : Wear nitrile gloves and barrier creams to prevent dermal exposure; wash hands thoroughly after handling .
- Environmental Control : Avoid contamination of drains/water systems; use closed containers in well-ventilated areas to reduce dust accumulation .
- First Aid : Remove contaminated clothing immediately. For eye exposure, rinse with water for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to link the pyridine and phenyl moieties, as seen in structurally related compounds (e.g., 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol) .
- Microwave-Assisted Synthesis : Optimize regioselective amination steps under controlled microwave conditions to enhance yield and reduce reaction time, as demonstrated in pyridazine derivatives .
- Purification : Employ column chromatography with silica gel and validate purity via HPLC (≥95% purity threshold) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the aminopyridine and propan-2-ol groups. Compare chemical shifts with analogs like (S,E)-3-(6-aminopyridin-3-yl)-N-...acrylamide .
- X-Ray Crystallography : Refine crystal structures using SHELXL (v.2018) for high-resolution data, accounting for potential twinning or disorder .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and compare with theoretical values (CHNO; MW 236.3 g/mol) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structural refinement?
- Methodological Answer :
- Software Tools : Apply SHELXL’s restraints for bond distances/angles and use TWIN/BASF commands to model twinning. Validate with R < 5% and goodness-of-fit (GOF) ≈ 1.0 .
- Cross-Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in electron density maps .
- Data Contradiction Analysis : Use the Hamilton R-factor ratio test to statistically justify parameter adjustments during refinement .
Q. What computational strategies are effective in predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Screen against kinase targets (e.g., CDK2) using AutoDock Vina, focusing on hydrogen bonding with the aminopyridine group and hydrophobic interactions with the phenyl-propanol moiety .
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol to predict bioavailability and target affinity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., with serine/threonine kinases) .
Q. How can researchers mitigate challenges in optimizing this compound’s solubility for in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO) to balance solubility and biocompatibility, referencing protocols for pyridine derivatives .
- Prodrug Design : Introduce phosphate or acetyl groups at the propan-2-ol hydroxyl to enhance aqueous solubility, as demonstrated in fluoro-pyridine analogs .
- Solid Dispersion : Use polyvinylpyrrolidone (PVP-K30) to prepare amorphous solid dispersions, improving dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
